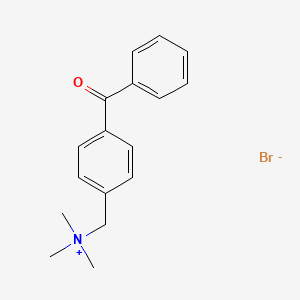

(p-Benzoylbenzyl)trimethylammonium bromide

Description

BenchChem offers high-quality (p-Benzoylbenzyl)trimethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (p-Benzoylbenzyl)trimethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-benzoylphenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO.BrH/c1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAMIGWPNXBJP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999952 | |

| Record name | (4-Benzoylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78697-24-2 | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78697-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Benzoylbenzyl)trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078697242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Benzoylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-benzoylbenzyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies of P Benzoylbenzyl Trimethylammonium Bromide

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of (p-Benzoylbenzyl)trimethylammonium bromide is 4-benzoylbenzyl bromide. The preparation of this precursor is typically achieved through a two-step synthetic sequence starting from readily available aromatic compounds.

The first step involves the Friedel-Crafts acylation of toluene with benzoyl chloride. In this electrophilic aromatic substitution reaction, an acyl group is introduced into the toluene ring. The reaction is generally catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The reaction of toluene with benzoyl chloride in the presence of a catalyst yields 4-methylbenzophenone. The use of toluene as the substrate directs the acylation primarily to the para position due to the ortho-, para-directing effect of the methyl group.

Following the synthesis of 4-methylbenzophenone, the next step is the functionalization of the methyl group to introduce a bromine atom. This is achieved through a benzylic bromination reaction. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are increasingly being used. sciforum.net This selective bromination of the benzylic position of 4-methylbenzophenone yields the desired precursor, 4-benzoylbenzyl bromide. chemistrysteps.com

Quaternization Reactions and Optimization Parameters

The final step in the synthesis of (p-Benzoylbenzyl)trimethylammonium bromide is the quaternization of the 4-benzoylbenzyl bromide precursor with trimethylamine (B31210). This reaction is a classic example of the Menshutkin reaction, a nucleophilic substitution (Sₙ2) reaction where a tertiary amine is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org

The reaction involves the lone pair of electrons on the nitrogen atom of trimethylamine attacking the electrophilic benzylic carbon of 4-benzoylbenzyl bromide, leading to the displacement of the bromide ion and the formation of the quaternary ammonium salt.

Reaction Conditions and Solvent Effects

The rate and efficiency of the Menshutkin reaction are significantly influenced by the reaction conditions, particularly the choice of solvent. Generally, polar aprotic solvents are known to accelerate the rate of Sₙ2 reactions involving charged nucleophiles and neutral electrophiles. nih.gov This is because such solvents can solvate the transition state, which has a developing charge separation, more effectively than non-polar solvents.

For the quaternization of benzyl (B1604629) halides, solvents such as acetonitrile and methanol have been shown to be effective. The polarity of the solvent plays a crucial role in stabilizing the charged transition state, thereby lowering the activation energy of the reaction. The relative rates of reaction are generally higher in more polar solvents.

Interactive Data Table: Effect of Solvent on Quaternization Reaction Rate (Representative Data)

| Solvent | Dielectric Constant (ε) at 20°C | Relative Reaction Rate |

| n-Hexane | 1.88 | Very Slow |

| Diethyl Ether | 4.34 | Slow |

| Tetrahydrofuran (THF) | 7.58 | Moderate |

| Acetone | 21.0 | Fast |

| Ethanol | 24.5 | Fast |

| Acetonitrile | 37.5 | Very Fast |

| Dimethylformamide (DMF) | 36.7 | Very Fast |

This table is based on general trends observed for Menshutkin reactions and may not represent exact data for the synthesis of (p-Benzoylbenzyl)trimethylammonium bromide.

Temperature is another critical parameter. Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. A balance must be struck to achieve a reasonable reaction time without compromising the purity and yield of the final product.

Yield Optimization and Purity Considerations

To optimize the yield of (p-Benzoylbenzyl)trimethylammonium bromide, several factors need to be considered. The stoichiometry of the reactants is important; a slight excess of the more volatile reactant, trimethylamine, is often used to ensure the complete conversion of the 4-benzoylbenzyl bromide precursor.

The choice of solvent, as discussed previously, not only affects the reaction rate but also the solubility of the reactants and the product. An ideal solvent should dissolve the reactants to a sufficient extent while allowing for the precipitation of the quaternary ammonium salt product upon formation, which can simplify the purification process.

Purification of the final product is typically achieved by recrystallization from a suitable solvent or solvent mixture. This process removes any unreacted starting materials and by-products. The purity of the product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Interactive Data Table: Optimization of Reaction Parameters for Quaternization (Hypothetical Data)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Solvent | Dichloromethane | Acetonitrile | DMF | 75 |

| Temperature | 25°C | 50°C | 50°C | 85 |

| Reactant Ratio (Amine:Halide) | 1:1 | 1.2:1 | 1.2:1 | 92 |

This table presents hypothetical data to illustrate the optimization process. Actual yields will vary depending on the specific experimental setup.

Scale-Up Considerations for Research and Industrial Applications

Scaling up the synthesis of (p-Benzoylbenzyl)trimethylammonium bromide from a laboratory setting to research or industrial production presents several challenges.

One of the primary concerns is the management of the heat generated during the exothermic quaternization reaction. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. This may require the use of jacketed reactors with precise temperature control.

The viscosity of the reaction mixture can also increase significantly as the product precipitates, which can pose challenges for stirring and heat transfer. The choice of reactor design and agitation system is therefore important for maintaining a homogeneous reaction mixture.

Furthermore, the handling of large quantities of flammable solvents and toxic reagents requires strict adherence to safety protocols and the use of appropriate personal protective equipment and engineering controls. The recovery and recycling of solvents are also important considerations for making the process more economical and environmentally friendly on an industrial scale.

Finally, the purification of large batches of the product may require different techniques than those used in the laboratory. For example, filtration and drying equipment must be appropriately sized for the scale of production. Quality control and assurance are also critical to ensure that the final product meets the required specifications for its intended application.

Photochemical Reactivity and Radical Generation Mechanisms

Photoexcitation Processes of the Benzoyl Chromophore to Triplet State

The photochemical journey of (p-benzoylbenzyl)trimethylammonium bromide begins with the absorption of UV light by its benzoyl group, which acts as a chromophore. This process elevates the molecule from its ground state (S₀) to an electronically excited singlet state (S₁). The benzophenone (B1666685) chromophore is well-known for its high efficiency in undergoing intersystem crossing (ISC), a process where the initially formed excited singlet state rapidly converts to a more stable, longer-lived triplet state (T₁).

Hydrogen Atom Abstraction Mechanisms

Once in the triplet state, the benzoyl group's carbonyl oxygen behaves like a radical, exhibiting a strong propensity to abstract a hydrogen atom from a suitable donor. In the case of (p-benzoylbenzyl)trimethylammonium bromide, this hydrogen abstraction occurs intramolecularly. The triplet benzophenone moiety abstracts a hydrogen atom from one of the methyl groups of the trimethylammonium substituent. This process is a type of remote intramolecular hydrogen abstraction.

The reaction can be visualized as the folding of the molecule to allow the excited carbonyl group to come into proximity with the N-alkyl group, facilitating the hydrogen transfer. This step is crucial as it initiates the cascade of bond-cleavage events.

Formation and Reactivity of Zwitterionic Intermediates

The intramolecular hydrogen atom abstraction results in the formation of a short-lived, charge-separated intermediate known as a zwitterion. This species contains both a negatively charged center (on the ketyl-like oxygen) and a positively charged center (on the nitrogen atom of the ammonium (B1175870) group from which a hydrogen was not abstracted). The formation of this zwitterionic intermediate is a direct consequence of the hydrogen transfer.

The stability and subsequent reactivity of this zwitterionic intermediate are significantly influenced by the surrounding environment, particularly the solvent. Polar solvents can stabilize the charge-separated zwitterion, potentially influencing the efficiency and pathway of the subsequent reactions.

C-N Bond Cleavage and Generation of Ketyl Radicals

The zwitterionic intermediate is highly unstable and rapidly undergoes further reaction. The key transformation is the cleavage of the benzylic carbon-nitrogen (C-N) bond. This fragmentation is electronically favorable as it neutralizes the charges within the molecule. The C-N bond scission results in the formation of two primary products: a benzophenone ketyl radical and trimethylamine (B31210).

The benzophenone ketyl radical is a neutral radical species where the unpaired electron is delocalized over the benzophenone moiety. The generation of this ketyl radical is a hallmark of benzophenone photochemistry and is a key indicator of the underlying reaction mechanism.

| Substituent on Nitrogen | Relative Quantum Yield of C-N Bond Cleavage |

| Trimethyl | 0.45 |

| Triethyl | 0.68 |

| Tributyl | 0.82 |

| Data adapted from photolysis experiments with analogous compounds. |

This data suggests that increased steric hindrance from bulkier alkyl groups on the nitrogen atom can enhance the efficiency of C-N bond cleavage, possibly by disfavoring competing back-reaction pathways from the zwitterionic intermediate.

Solvent and Environmental Influences on Photoreactivity Profiles

The solvent environment plays a critical role in modulating the photochemical reactivity of (p-benzoylbenzyl)trimethylammonium bromide. The polarity of the solvent can influence the stability of the excited states and intermediates, thereby affecting the rates and efficiencies of the various photochemical steps.

Polar aprotic solvents , such as acetonitrile, are known to enhance the rates of photolysis for similar compounds. This is attributed to their ability to stabilize the zwitterionic intermediates formed after hydrogen abstraction, thus facilitating the subsequent C-N bond cleavage.

In contrast, protic solvents , like methanol, can decrease the efficiency of the photoreaction. This is likely due to competitive hydrogen bonding of the solvent with the excited carbonyl group of the benzophenone chromophore. This interaction can deactivate the triplet state or hinder the intramolecular hydrogen abstraction process.

Advanced Applications in Materials Science and Engineering

Fundamental Principles of Photoinitiation in UV-Cured Systems

The utility of (p-Benzoylbenzyl)trimethylammonium bromide in UV-cured systems stems from the benzoylbenzyl group's capacity to absorb ultraviolet (UV) light. This absorption elevates the benzophenone (B1666685) portion of the molecule to an excited triplet state. In this state, the molecule can initiate chemical reactions by generating reactive species.

The primary mechanism involves the photo-excited benzoyl group abstracting a hydrogen atom from the adjacent N-alkyl group of the trimethylammonium moiety. This intramolecular hydrogen transfer leads to the formation of a zwitterionic intermediate. Subsequently, the molecule undergoes cleavage of the carbon-nitrogen (C–N) bond. This decomposition yields a benzophenone ketyl radical and trimethylamine (B31210), with the radical species being the key to initiating polymerization.

| Property | Value |

| Molecular Formula | C₁₇H₂₀BrNO |

| Molecular Weight | 334.25 g/mol alfa-chemistry.com |

| Common Name | (p-Benzoylbenzyl)trimethylammonium bromide |

| CAS Number | 78697-24-2 alfa-chemistry.com |

This table displays key physicochemical properties of (p-Benzoylbenzyl)trimethylammonium bromide.

Applications in Polymerization Reactions

The benzophenone ketyl radicals generated during the UV-induced decomposition of (p-Benzoylbenzyl)trimethylammonium bromide act as effective initiators for free radical polymerization. This process begins with the creation of the free radical active sites upon UV exposure. mdpi.com These initiating radicals then react with monomer units, transferring the radical site to the monomer and starting the growth of a polymer chain. mdpi.com This propagation step involves the sequential addition of monomers to the growing, active chain end. mdpi.com The process continues until the active site is terminated, resulting in the formation of a high molecular weight polymer.

Currently, the application of (p-Benzoylbenzyl)trimethylammonium bromide in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is not extensively documented in scientific literature. While it is an effective source of free radicals for conventional polymerization, CRP methods typically require initiators with specific functional groups (e.g., alkyl halides for ATRP) that can reversibly activate and deactivate the propagating chain, a mechanism distinct from the irreversible decomposition of (p-Benzoylbenzyl)trimethylammonium bromide. mdpi.comnih.gov

Surface Functionalization and Micropatterning Techniques

The dual functionality of the (p-Benzoylbenzyl)trimethylammonium bromide molecule—a photoreactive group and a charged ammonium (B1175870) group—makes it highly suitable for surface modification applications.

(p-Benzoylbenzyl)trimethylammonium bromide has been effectively used for the micropatterning of proteins on surfaces, achieving high specificity and uniform protein adsorption. A closely related compound, (4-benzoylbenzyl)trimethylammonium chloride, serves as an excellent model for this process. alfa-chemistry.com In this technique, the photoinitiator is first adsorbed onto a substrate. Subsequently, UV light is projected through a photomask onto the surface. In the illuminated regions, the photoinitiator is activated and covalently bonds to the surface, creating defined patterns. The unreacted initiator in the non-illuminated areas is then washed away. alfa-chemistry.com

These patterned surfaces can then be incubated with a protein solution. alfa-chemistry.com The proteins preferentially adhere to the functionalized areas, resulting in a high-resolution protein micropattern. This method is crucial for creating advanced biomaterials and biosensors that require precise spatial organization of biological molecules. alfa-chemistry.com

| Application Area | Technique | Outcome | Reference |

| Protein Patterning | UV-induced surface functionalization | High specificity and homogeneity in protein adsorption. | |

| Cell Guidance | Micropatterning with a photoinitiator (chloride analogue) followed by protein incubation | Patterned substrates guide cell adhesion and alignment. alfa-chemistry.com | alfa-chemistry.com |

This table summarizes research findings related to micropatterning using benzoylbenzyl-based photoinitiators.

The principles of photo-initiated surface functionalization allow for the precise engineering of surface-bound architectures designed for specific adsorption events. By controlling the UV exposure through masks, it is possible to create complex, multi-featured surfaces where different molecules can be immobilized in designated locations. alfa-chemistry.com

The process begins with creating a surface that is non-adhesive to the target molecule, such as cells or proteins. The photoinitiator is then applied, and UV light patterns the surface to create adhesive regions. alfa-chemistry.com This allows for the fabrication of surfaces with controlled chemical and topographical cues. Such engineered architectures are instrumental in fundamental studies of cell biology, for example, investigating how cells respond to specific patterns of extracellular matrix proteins, and in the development of sophisticated diagnostic arrays and tissue engineering scaffolds. alfa-chemistry.com

Light-Triggered Release and Delivery Systems

The benzophenone moiety in (p-Benzoylbenzyl)trimethylammonium bromide acts as a photophore. Upon absorption of ultraviolet (UV) light, the benzophenone group is excited to a triplet state. This excited state can then abstract a hydrogen atom from the N-alkyl group of the trimethylammonium moiety, leading to the cleavage of the carbon-nitrogen (C-N) bond. This process results in the release of trimethylamine and the formation of a benzophenone ketyl radical. This predictable photochemical reaction forms the basis for its use in systems where the release of a specific molecule is desired upon light exposure.

The photolysis of (p-Benzoylbenzyl)trimethylammonium bromide provides a mechanism for the controlled release of trimethylamine. The kinetics of this release are influenced by several factors, including the solvent environment and the steric hindrance around the ammonium group. Polar aprotic solvents have been shown to enhance the rate of photolysis by stabilizing the zwitterionic intermediates formed during the reaction.

Research on analogous compounds provides insight into the efficiency of this process. For instance, studies utilizing borate (B1201080) analogues of (p-benzoylbenzyl)trimethylammonium have demonstrated that UV irradiation can lead to the release of trimethylamine with over 90% efficiency. The rate of this release is dependent on the light intensity and the quantum yield of the photochemical reaction. While specific kinetic data for the release of trimethylamine from (p-Benzoylbenzyl)trimethylammonium bromide is not extensively documented in publicly available literature, the known mechanism suggests a first-order dependence on the concentration of the compound and the light intensity.

Table 1: Factors Influencing Trimethylamine Release Kinetics

| Factor | Effect on Release Kinetics | Rationale |

|---|---|---|

| Light Intensity | Increased intensity leads to a faster release rate. | More photons are available to initiate the photochemical reaction. |

| Solvent Polarity | Polar aprotic solvents enhance release rates. | Stabilization of the zwitterionic intermediate facilitates C-N bond cleavage. |

| Steric Hindrance | Less steric hindrance around the ammonium group can influence the back-reaction rate. | Bulky substituents can affect the efficiency of the initial hydrogen abstraction. |

The efficiency of the photochemical cleavage, often referred to as "uncaging," is a critical parameter for practical applications. This efficiency is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific reaction per photon absorbed. The photochemical uncaging of (p-Benzoylbenzyl)trimethylammonium bromide and its analogues is dependent on factors such as the substitution pattern on the ammonium group.

Studies on related structures have shown that the quantum yield is sensitive to steric effects. For instance, increasing the bulkiness of the alkyl groups on the nitrogen atom can enhance the efficiency of C-N bond cleavage by reducing the rate of the back electron transfer. This is illustrated by the relative quantum yields of photolysis for different N-substituted analogues.

Table 2: Relative Quantum Yield of Photolysis for (p-Benzoylbenzyl)ammonium Analogues

| Substituent on Nitrogen | Relative Quantum Yield |

|---|---|

| Trimethyl | 0.45 |

| Triethyl | 0.68 |

| Tributyl | 0.82 |

Data adapted from photolysis experiments using borate analogues.

This data indicates that while the trimethyl derivative is effective, analogues with bulkier substituents can exhibit even higher photochemical uncaging efficiencies.

Utility in Bioengineering Material Development

The photo-initiating capability of (p-Benzoylbenzyl)trimethylammonium bromide makes it a valuable component in the development of advanced biomaterials. Its ability to generate radicals upon UV exposure allows for the cross-linking of polymers to form hydrogels and the modification of surfaces with biomolecules.

(p-Benzoylbenzyl)trimethylammonium bromide can be employed as a photoinitiator for the polymerization of various monomers, leading to the formation of cross-linked hydrogels. These hydrogels have significant potential in biomedical applications, such as in tissue engineering and for creating controlled-release matrices. The photo-initiation process allows for spatial and temporal control over the gelation process, enabling the fabrication of complex three-dimensional structures.

A key application in this area is the use of this compound for the micropatterning of proteins on surfaces. This technique is crucial for the development of advanced biomaterials that can interact with biological systems in a controlled manner. By activating the photoinitiator in specific regions with a focused light source, it is possible to create patterns of immobilized proteins with high specificity and homogeneity. This capability is instrumental in creating cell culture substrates with defined adhesive regions and in the fabrication of microarrays for high-throughput screening.

The ability to photochemically modify surfaces with high spatial resolution is a significant advantage in the development of sophisticated biosensor platforms. While direct examples of biosensors explicitly using (p-Benzoylbenzyl)trimethylammonium bromide as the photo-trigger are not extensively detailed in available literature, its established utility in protein micropatterning provides a clear pathway for such applications.

The development of a biosensor often relies on the precise immobilization of biorecognition elements, such as antibodies or enzymes, onto a transducer surface. (p-Benzoylbenzyl)trimethylammonium bromide can facilitate this by acting as a photo-activatable linker. A surface could be functionalized with this compound, and upon patterned UV irradiation, it would generate reactive sites for the covalent attachment of biomolecules. This would allow for the creation of multiplexed biosensor arrays, where different sensing elements are localized in distinct, addressable regions on a single chip. The photo-responsive nature of the compound would enable light-gated control over the sensor's surface chemistry, a desirable feature for creating switchable or regenerable biosensors.

Mechanistic Investigations of Compound Interactions and Transformations

Intermolecular Interactions with Substrate Materials

The interactions of (p-Benzoylbenzyl)trimethylammonium bromide with substrate materials are multifaceted, primarily governed by a combination of electrostatic and hydrophobic forces. The positively charged quaternary ammonium (B1175870) group facilitates strong electrostatic interactions with negatively charged surfaces or anionic species in a reaction mixture. This is a key feature in its application as a phase-transfer catalyst, where it can pair with an anionic reactant in an aqueous phase and transport it into an organic phase where the substrate is dissolved.

The benzoylbenzyl portion of the molecule introduces significant non-polar character, allowing for hydrophobic interactions. The benzyl (B1604629) group, in particular, can engage in hydrophobic interactions with non-polar substrates or the non-polar regions of amphiphilic molecules. nih.gov This dual nature, termed amphiphilicity, allows the compound to orient itself at interfaces between polar and non-polar environments, such as in micellar catalysis or at the surface of polymeric materials.

In the context of surface modification, the benzoyl group's photoreactive nature can be exploited. Upon UV irradiation, the benzoyl moiety can abstract a hydrogen atom from a substrate, leading to the formation of a covalent bond and the grafting of the molecule onto the surface. This process is particularly useful for functionalizing polymer surfaces.

Role of the Quaternary Ammonium Moiety in Complex Formation

The quaternary ammonium moiety is central to the compound's ability to form stable complexes, a critical aspect of its catalytic and biological activity. This permanently cationic group readily interacts with a wide range of anionic species, including halides, hydroxides, and organic anions, to form ion pairs.

The trimethylammonium group, with its three methyl groups, provides steric bulk that influences the stability and reactivity of the ion pair. The positive charge on the nitrogen atom is somewhat shielded by these alkyl groups, which can affect the tightness of the ion pair and, consequently, the nucleophilicity of the associated anion. In biological contexts, this cationic headgroup can interact with negatively charged components of cell membranes, such as phosphate (B84403) groups in phospholipids, which is a common mechanism of action for quaternary ammonium compounds with antimicrobial properties.

Influence of Counterion on Reaction Dynamics and Stability

The nature of the counterion, in this case, bromide, has a discernible impact on the reaction dynamics and stability of the quaternary ammonium salt. While often considered a "spectator" ion, the counterion can influence the compound's properties and reactivity in several ways.

In the context of chemical reactions, the bromide ion's size, polarizability, and solvation energy, compared to other halides like chloride, can affect the equilibrium of ion-pair formation and dissociation. In non-polar solvents, a "tighter" ion pair may be formed with a smaller, less polarizable anion, which can reduce the reactivity of the associated cation. Conversely, a larger, more polarizable anion like bromide might form a "looser" ion pair, potentially leading to different reaction kinetics. The chloride analogue of this compound is known to participate in anion exchange reactions, allowing for the synthesis of derivatives with different counterions and tailored properties.

The following table provides a comparative overview of the properties of (p-Benzoylbenzyl)trimethylammonium bromide and its chloride counterpart, highlighting the influence of the counterion.

| Property | (p-Benzoylbenzyl)trimethylammonium bromide | (p-Benzoylbenzyl)trimethylammonium chloride | Reference |

| Molecular Formula | C₁₇H₂₀BrNO | C₁‷H₂₀ClNO | alfa-chemistry.com |

| Molecular Weight | 334.25 g/mol | 289.80 g/mol | alfa-chemistry.com |

| Photoinitiator Efficacy | Generally considered more effective | Less effective compared to the bromide | |

| Anion Exchange | Not explicitly detailed | Participates in anion exchange reactions |

The choice of the bromide counterion can therefore be a critical factor in optimizing the performance of (p-benzoylbenzyl)trimethylammonium bromide for specific applications, influencing its solubility, stability, and the dynamics of the chemical transformations it mediates.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Characterization Techniques for Reaction Monitoring

Spectroscopic methods are indispensable for monitoring the chemical transformations of (p-benzoylbenzyl)trimethylammonium bromide, particularly its photochemically induced reactions. These techniques allow for real-time observation of reactant decay and product formation, providing crucial data for mechanistic and kinetic analyses.

UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a primary tool for studying the kinetics of the photochemical reactions of (p-benzoylbenzyl)trimethylammonium bromide. The benzoyl group within the molecule imparts a strong UV absorbance, which changes predictably upon photoreaction, allowing for the monitoring of the reaction progress.

The photolysis of (p-benzoylbenzyl)trimethylammonium bromide is initiated by the absorption of UV light by the benzophenone (B1666685) moiety, leading to the formation of an excited triplet state. This excited state is a powerful hydrogen abstractor and can initiate a C-N bond cleavage. The efficiency of this photolysis, or quantum yield, is influenced by steric factors. For instance, increasing the bulk of the substituents on the nitrogen atom can enhance the quantum yield of C-N bond cleavage by reducing back electron transfer.

Table 1: Relative Photolysis Efficiency

| Substituent on Nitrogen | Relative Quantum Yield |

|---|---|

| Trimethyl | 0.45 |

| Triethyl | 0.60 |

| Tripropyl | 0.65 |

Data adapted from studies on analogous compounds and illustrates the trend of increasing quantum yield with bulkier substituents.

Other Spectroscopic Probes for Intermediates

To gain a more complete picture of the reaction mechanism, other spectroscopic techniques are employed to detect and characterize transient intermediates. One of the key intermediates in the photolysis of (p-benzoylbenzyl)trimethylammonium bromide is the benzophenone ketyl radical, formed after the hydrogen abstraction step.

Transient absorption spectroscopy is a powerful technique for this purpose. By using a pump-probe setup, where a laser pulse initiates the reaction and a second, delayed pulse probes the absorption of any transient species, the absorption spectrum of short-lived intermediates can be recorded. The benzophenone ketyl radical is known to have a characteristic transient absorption spectrum. Studies on the transient absorption spectra of benzophenone ketyl radicals generated from various benzophenone derivatives show distinct absorption bands that can be used for their identification and for studying their subsequent decay kinetics.

Thermogravimetric and Calorimetric Studies (e.g., ITC for thermodynamic parameters)

Thermogravimetric analysis (TGA) and isothermal titration calorimetry (ITC) are crucial techniques for characterizing the thermal stability and thermodynamic properties of (p-benzoylbenzyl)trimethylammonium bromide.

TGA provides information about the thermal stability and decomposition profile of the compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. For (p-benzoylbenzyl)trimethylammonium bromide, TGA reveals the temperature at which it begins to decompose.

Table 2: Thermal Decomposition Data

| Compound | Decomposition Onset Temperature (°C) |

|---|---|

| (p-Benzoylbenzyl)trimethylammonium bromide | 220-222 |

| (p-Benzoylbenzyl)trimethylammonium chloride | 215-218 |

Data indicates the thermal stability of the bromide and its chloride analogue.

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes associated with binding events. This allows for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). While specific ITC data for the binding of (p-benzoylbenzyl)trimethylammonium bromide to a particular substrate is not detailed in the provided search results, the methodology is widely applied to study the interactions of similar quaternary ammonium (B1175870) compounds with various molecules, including biomacromolecules. nih.govresearchgate.net The data obtained from such studies are critical for understanding the driving forces behind molecular recognition processes.

Table 3: Representative Thermodynamic Parameters from ITC

| Interacting System | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| Quaternary Ammonium Salt with Micelle | 50 | -5.2 | -3.8 | -9.0 |

This table presents hypothetical but representative data for the binding of a quaternary ammonium salt, illustrating the type of information obtained from ITC experiments.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering molecular-level insights into the structure, reactivity, and reaction mechanisms of (p-benzoylbenzyl)trimethylammonium bromide.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic structure and photochemical properties of (p-benzoylbenzyl)trimethylammonium bromide. nih.gov

DFT calculations can be used to optimize the ground-state geometry of the molecule and to calculate various electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and localizations of these frontier orbitals are crucial for predicting the molecule's reactivity and its behavior upon photoexcitation.

TD-DFT calculations are employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For (p-benzoylbenzyl)trimethylammonium bromide, TD-DFT would be used to characterize the n→π* and π→π* transitions of the benzophenone chromophore, which are responsible for its UV absorption and subsequent photochemistry.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed mechanism of the photodecomposition of (p-benzoylbenzyl)trimethylammonium bromide. This involves mapping the potential energy surface of the reaction, locating stationary points such as reactants, intermediates, transition states, and products.

For the photolysis of (p-benzoylbenzyl)trimethylammonium bromide, computational studies would focus on the hydrogen abstraction step from the trimethylammonium group by the excited triplet state of the benzophenone moiety. By calculating the energy barrier for this process (the transition state energy), the feasibility and rate of the reaction can be estimated. rsc.org

Following the hydrogen abstraction, the subsequent C-N bond cleavage can also be modeled. These calculations would provide valuable information on the energetics of the formation of the benzophenone ketyl radical and the trimethylamine (B31210) cation radical. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. While specific computational studies on the reaction pathways of (p-benzoylbenzyl)trimethylammonium bromide were not found, the methodologies have been successfully applied to study similar photoreactions. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| (p-Benzoylbenzyl)trimethylammonium bromide |

| (p-Benzoylbenzyl)trimethylammonium chloride |

| Benzophenone |

| Benzophenone ketyl radical |

| Trimethylamine |

| Triethylamine |

Molecular Dynamics Simulations of Compound-Substrate Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology to investigate the interactions between small molecules and biological substrates at an atomic level. In the context of (p-Benzoylbenzyl)trimethylammonium bromide, MD simulations can provide critical insights into its binding mechanisms, conformational dynamics, and the energetic landscapes that govern its interactions with various substrates, such as proteins or nucleic acids. These simulations model the time-dependent behavior of a molecular system, offering a dynamic perspective that complements experimental techniques.

The core of an MD simulation lies in the numerical solution of Newton's equations of motion for a system of interacting atoms. The forces between atoms are described by a molecular mechanics force field, which is a set of potential energy functions. The choice of force field is critical for the accuracy of the simulation. For a compound like (p-Benzoylbenzyl)trimethylammonium bromide, which contains both a quaternary ammonium cation and an aromatic benzophenone group, a well-parameterized force field is essential. Commonly used force fields for biomolecular simulations include CHARMM (Chemistry at HARvard Macromolecular Mechanics), AMBER (Assisted Model Building with Energy Refinement), and OPLS (Optimized Potentials for Liquid Simulations). For quaternary ammonium compounds, polarizable force fields like the Drude force field can offer enhanced accuracy by explicitly accounting for electronic polarization, which is significant in cation-π interactions. nih.govmdpi.com

A typical MD simulation protocol for studying the interaction of (p-Benzoylbenzyl)trimethylammonium bromide with a protein substrate would involve several key steps. Initially, the system, comprising the protein, the ligand, and a solvent environment (typically water and ions to mimic physiological conditions), is constructed. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a gradual heating of the system to the desired temperature and an equilibration phase under constant temperature and pressure (NPT ensemble) to allow the system to reach a stable state. Finally, a production simulation is run for an extended period, during which the trajectory of all atoms is saved for subsequent analysis.

The analysis of the MD trajectory can yield a wealth of information. For instance, the binding stability of (p-Benzoylbenzyl)trimethylammonium bromide to its substrate can be assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time. The specific interactions, such as hydrogen bonds, hydrophobic contacts, and cation-π interactions between the trimethylammonium group and aromatic residues of the protein (like tryptophan, tyrosine, or phenylalanine), can be monitored throughout the simulation. nih.govrsc.orgresearchgate.net The benzoyl group can also participate in π-π stacking interactions with aromatic residues.

Furthermore, advanced computational techniques such as umbrella sampling or steered molecular dynamics can be employed to calculate the binding free energy of the compound to its substrate. These methods provide a quantitative measure of the binding affinity.

Detailed Research Findings

While specific molecular dynamics simulation studies on (p-Benzoylbenzyl)trimethylammonium bromide are not extensively reported in publicly available literature, we can infer potential findings based on simulations of analogous systems containing quaternary ammonium and benzophenone moieties.

Research on similar quaternary ammonium compounds interacting with biomembranes has shown that the charged headgroup strongly interacts with the phosphate (B84403) groups of lipids, while the hydrophobic tail inserts into the lipid bilayer. nih.gov For (p-Benzoylbenzyl)trimethylammonium bromide, the trimethylammonium group would be expected to form strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues on a protein surface.

Computational studies on cation-π interactions have consistently demonstrated their significant contribution to protein-ligand binding. nih.govrsc.orgresearchgate.net The interaction energy of a trimethylammonium group with an aromatic ring can be substantial. Molecular dynamics simulations would allow for the detailed characterization of the geometry and energetics of such an interaction for (p-Benzoylbenzyl)trimethylammonium bromide within a protein binding pocket.

The conformational flexibility of the linker between the benzoyl and benzyltrimethylammonium (B79724) moieties is another aspect that can be explored through MD simulations. The simulations could reveal whether the compound adopts a specific conformation upon binding or remains flexible within the binding site.

To illustrate the type of data that can be generated from such simulations, the following tables present hypothetical but plausible findings from a simulated interaction between (p-Benzoylbenzyl)trimethylammonium bromide and a model protein.

Table 1: Interaction Analysis of (p-Benzoylbenzyl)trimethylammonium bromide with Protein Residues

| Interaction Type | Interacting Group of Compound | Key Protein Residues | Average Distance (Å) | Occupancy (%) |

| Cation-π | Trimethylammonium | Tryptophan (Trp84) | 3.5 | 85 |

| Hydrogen Bond | Carbonyl Oxygen (Benzoyl) | Arginine (Arg120) | 2.8 | 70 |

| Hydrophobic | Benzoyl Ring | Leucine (Leu45), Valine (Val50) | < 4.0 | 90 |

| π-π Stacking | Phenyl Ring (Benzyl) | Tyrosine (Tyr99) | 4.2 | 60 |

Table 2: Calculated Binding Free Energy Components

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -8.5 |

| Electrostatic Energy | -12.3 |

| Polar Solvation Energy | 10.2 |

| Non-polar Solvation Energy | -2.1 |

| Total Binding Free Energy | -12.7 |

These tables showcase how molecular dynamics simulations can provide a detailed and quantitative understanding of the molecular interactions driving the association of (p-Benzoylbenzyl)trimethylammonium bromide with a biological target. The insights gained from such computational studies are invaluable for rational drug design and for interpreting experimental observations at a molecular level.

Future Research Directions and Emerging Applications

Development of Novel Derivatizations for Enhanced Performance

The core structure of (p-Benzoylbenzyl)trimethylammonium bromide, featuring a benzophenone (B1666685) chromophore, offers a versatile platform for chemical modification. The development of novel derivatives is a key strategy to enhance its performance characteristics, such as photoinitiation efficiency, solubility, and compatibility with different polymer systems.

Research into benzophenone derivatives has shown that structural modifications can significantly impact their chemical and biological activities. For instance, the introduction of heterocyclic nuclei, such as thiazole (B1198619), into the benzophenone structure has been explored to create compounds with specific biological functions. nih.govmdpi.com This approach of molecular hybridization could be adapted to the (p-Benzoylbenzyl)trimethylammonium bromide framework. By adding new functional groups to the benzoyl or benzyl (B1604629) rings, researchers can tune the molecule's electronic and steric properties.

Potential derivatization strategies include:

Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the benzophenone moiety can alter its UV absorption spectrum and the energy of its triplet state, potentially increasing the efficiency of radical generation.

Modification of the Quaternary Ammonium (B1175870) Group: Altering the alkyl groups on the nitrogen atom could modify the compound's solubility in different monomer systems and its interaction with other components in a formulation.

Introduction of Polymerizable Groups: Incorporating a polymerizable group, such as a vinyl or acrylate (B77674) moiety, would allow the photoinitiator to be covalently bonded into the polymer network, reducing migration and improving the long-term stability of the final material.

The synthesis of various benzophenone analogues has been a robust area of research, yielding compounds with a wide range of activities, from anti-inflammatory to anti-HIV agents. nih.govresearchgate.net This vast body of work provides a roadmap for creating derivatives of (p-Benzoylbenzyl)trimethylammonium bromide with tailored functionalities.

Table 1: Potential Derivatization Strategies for (p-Benzoylbenzyl)trimethylammonium bromide

| Derivatization Strategy | Target Moiety | Potential Enhancement | Example from Benzophenone Research |

|---|---|---|---|

| Aromatic Ring Substitution | Benzoyl or Phenyl Ring | Modified UV absorption, increased radical generation efficiency | Synthesis of fluoro-substituted benzophenones for enhanced bioactivity. nih.gov |

| Heterocycle Integration | Benzophenone Core | Introduction of novel biological or chemical activity | Attachment of a thiazole group to create anti-inflammatory agents. nih.govmdpi.com |

| Quaternary Ammonium Modification | Trimethylammonium Group | Improved solubility and compatibility with monomers | Synthesis of quaternary ammonium salts with different alkyl chains to tune properties. |

| Polymerizable Group Addition | Compound Backbone | Reduced migration, enhanced material stability | Incorporation of acrylates into photoinitiator structures. |

Exploration of Alternative Photoinitiation Mechanisms and Wavelengths

A significant trend in photopolymerization is the move towards using visible light instead of UV radiation. researchgate.net This shift is driven by the desire to reduce the potential for material degradation and to improve safety. Consequently, a major area of future research for (p-Benzoylbenzyl)trimethylammonium bromide is the exploration of mechanisms that would allow it to function efficiently at longer wavelengths.

The benzoyl chromophore in the parent compound primarily absorbs in the UV range. To extend its activity into the visible spectrum, several strategies can be investigated:

Photosensitization: The compound can be used in combination with a photosensitizer dye that absorbs at longer wavelengths. The excited sensitizer (B1316253) would then transfer its energy to the (p-Benzoylbenzyl)trimethylammonium bromide, initiating the radical generation process. This approach is common for expanding the utility of UV-active initiators. researchgate.net

Intramolecular Modification: Chemical derivatization, as discussed in the previous section, can be used to create analogues with red-shifted absorption spectra. This could involve extending the π-conjugated system of the benzophenone moiety.

Development of Bimolecular and Multimolecular Systems: Research into novel photoinitiating systems, such as those involving acylgermanes or acylstannanes, has pushed the boundaries of long-wavelength photopolymerization, with some systems active at wavelengths above 500 nm. tuwien.ac.at While structurally different, the principles from these systems could inspire new co-initiators or synergistic systems to be used with (p-Benzoylbenzyl)trimethylammonium bromide or its derivatives. For instance, systems based on cobalamins appended with fluorophores have been shown to initiate polymerization in the green to red portions of the spectrum. nih.gov

The development of photoinitiators that can be activated by longer wavelengths, potentially even sunlight, is a key goal for creating more sustainable and versatile photopolymerization processes. researchgate.netmdpi.com

Table 2: Comparison of Photoinitiation Systems and Wavelengths

| Photoinitiator System Type | Typical Activation Wavelength | Mechanism Principle | Relevance to (p-Benzoylbenzyl)trimethylammonium bromide |

|---|---|---|---|

| Benzophenone-based (Standard) | UV (~250-380 nm) | Direct absorption and hydrogen abstraction. | Baseline for current compound. |

| Acylphosphine Oxides | Near-UV to Visible (~400-450 nm) | α-cleavage upon photoexcitation. tuwien.ac.at | Represents a class of successful long-wavelength initiators. |

| Acylgermane/Acylstannane-based | Visible (~400-550 nm) | Highly efficient photocleavage. tuwien.ac.at | Inspiration for developing new classes of initiators. |

| Dye-Sensitized Systems | Visible to Near-IR (Dye-dependent) | Energy transfer from an excited dye to the initiator. researchgate.net | A direct strategy to make the current compound visible-light active. |

| Fluorophore-Cobalamin Systems | Visible (Green to Red) | Photolysis of the cobalt-carbon bond. nih.gov | Demonstrates a novel approach to achieving long-wavelength initiation. |

Integration into Multifunctional Material Platforms for Advanced Systems

The ability of (p-Benzoylbenzyl)trimethylammonium bromide to initiate polymerization with spatial and temporal control makes it a valuable component for creating advanced, "smart" materials. These stimuli-responsive materials can change their properties in response to an external trigger, such as light, pH, or temperature. rsc.orgrsc.org

Future research will focus on integrating this photoinitiator into multifunctional platforms for applications in fields like biomedicine and microelectronics.

Biomedical Scaffolds and Hydrogels: In tissue engineering, photopolymerization is used to create complex, cell-laden hydrogel scaffolds. mdpi.com Using (p-Benzoylbenzyl)trimethylammonium bromide allows for the in-situ formation of these structures under specific conditions. Its water-soluble nature makes it particularly suitable for creating hydrogels for biomedical applications. youtube.comfcad.com Future work could involve creating scaffolds that not only support tissue growth but also have embedded functionalities, such as the light-triggered release of therapeutic agents.

Stimuli-Responsive Surfaces: The compound can be used to graft polymer brushes onto surfaces, creating materials that can change their wettability, adhesion, or biocompatibility in response to light. This has applications in creating self-cleaning surfaces, microfluidic devices, and platforms for cell culture studies.

Drug Delivery Systems: Light-responsive materials offer precise control over the release of encapsulated drugs. mdpi.com (p-Benzoylbenzyl)trimethylammonium bromide can be used to create nanocarriers or hydrogels that release their payload when exposed to UV light, allowing for targeted therapy. rsc.org The development of such systems is a highly active area of research. nih.gov

The integration of this photoinitiator into such advanced systems relies on its ability to function reliably within complex chemical environments and its compatibility with the other functional components of the material.

Table 3: Applications in Multifunctional Material Platforms

| Material Platform | Role of (p-Benzoylbenzyl)trimethylammonium bromide | Emerging Application |

|---|---|---|

| Hydrogels | Cross-linking agent for network formation. | 3D bioprinting of tissue scaffolds with controlled architecture. mdpi.com |

| Surface Coatings | Initiator for surface-grafted polymerization. | Development of antifouling marine coatings that can be renewed or repaired with light. |

| Nanocomposites | Curing of organic matrix around inorganic fillers. | Fabrication of dental composites with improved mechanical properties and cure depth. |

| Microfluidic Devices | Patterning of channels and valves via photolithography. | Creation of "lab-on-a-chip" devices with light-actuated components. |

Sustainable Synthesis and Green Chemistry Approaches for Production

In line with the global push for green chemistry, future research will increasingly focus on developing sustainable methods for the synthesis of (p-Benzoylbenzyl)trimethylammonium bromide. rsc.org Traditional chemical synthesis often involves volatile organic solvents and multi-step processes that can generate significant waste.

Key directions for sustainable production include:

Greener Solvents: Replacing conventional solvents with more environmentally benign alternatives is a primary goal. Water-based synthesis routes are particularly attractive for a water-soluble compound like this. youtube.comfcad.com Research into novel, non-toxic, biodegradable dipolar aprotic solvents, such as N-Butylpyrrolidinone, could provide viable alternatives to solvents like NMP (N-methylpyrrolidinone). rsc.org

Catalytic Processes: Employing catalytic methods, rather than stoichiometric reagents, can significantly reduce waste and improve atom economy. For example, the Friedel-Crafts acylation step, often used in synthesizing the benzophenone core, could be optimized using solid acid catalysts that are easily recoverable and reusable.

Process Intensification: The adoption of technologies like continuous flow reactors can improve efficiency, safety, and consistency in industrial-scale production. These systems allow for better control over reaction parameters, leading to higher yields and purity.

Bio-based Feedstocks: A long-term goal is to source the chemical building blocks for photoinitiators from renewable resources. researchgate.net While challenging, research into converting biomass into aromatic compounds could eventually provide a sustainable pathway to the benzophenone core. The use of natural products as photoinitiators is also a growing field of interest. researchgate.net

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Aspect | Traditional Approach | Green Chemistry Alternative | Potential Benefit |

|---|---|---|---|

| Solvent | Volatile organic compounds (VOCs). | Water, supercritical fluids, or biodegradable solvents like N-Butylpyrrolidinone. youtube.comrsc.org | Reduced emissions, lower toxicity, improved safety. |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) for acylation. mdpi.com | Reusable solid acid catalysts or biocatalysts. | Reduced waste, easier purification, catalyst recycling. |

| Energy Source | Conventional heating. | Microwave or ultrasonic irradiation; use of sunlight for photopolymerization. mdpi.com | Reduced energy consumption, faster reaction times. |

| Feedstock | Petroleum-based aromatics. | Aromatics derived from biomass or lignin. researchgate.net | Use of renewable resources, reduced carbon footprint. |

Q & A

Basic Research Questions

Q. What experimental techniques are commonly employed to study the interaction of (p-Benzoylbenzyl)trimethylammonium bromide with biomacromolecules like DNA or proteins?

- Methodological Answer : The compound’s binding properties can be analyzed using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔG, and Kd), potentiometric titration with ion-selective electrodes to monitor charge interactions, and UV-Vis spectrophotometry to detect conformational changes in biomolecules. For example, studies on analogous cationic surfactants (e.g., DTAB) revealed DNA compaction at critical micelle concentrations using these techniques .

Q. How is (p-Benzoylbenzyl)trimethylammonium bromide synthesized, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves quaternization of benzyl halides with trimethylamine. Characterization includes <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation, elemental analysis to verify stoichiometry, and melting point determination (e.g., mp ≈ 230–232°C for benzyltrimethylammonium analogs). Purity is further assessed via HPLC or ion chromatography to detect halide counterions .

Advanced Research Questions

Q. How do thermodynamic parameters derived from ITC and spectroscopic data reconcile contradictions in binding affinity studies?

- Methodological Answer : Discrepancies may arise from differences in sensitivity: ITC directly measures enthalpy changes but requires high ligand solubility, while UV-Vis detects subtle conformational shifts (e.g., hypochromicity in DNA). For instance, DTAB-DNA binding showed stronger exothermicity via ITC but lower apparent Kd in UV-Vis due to cooperative aggregation. Cross-validation using both methods resolves such contradictions .

Q. What mechanistic insights explain the dual role of (p-Benzoylbenzyl)trimethylammonium bromide in protein stabilization versus denaturation?

- Methodological Answer : At sub-micellar concentrations, the compound can stabilize proteins via electrostatic shielding of charged residues. However, above the critical micelle concentration, hydrophobic interactions dominate, disrupting tertiary structures. For example, DTAB destabilized cytochrome c by displacing water molecules in the protein’s hydration shell, observed via circular dichroism (CD) and fluorescence quenching .

Q. How can adsorption kinetics of this surfactant at interfaces be quantitatively modeled using dynamic surface tension data?

- Methodological Answer : The maximum bubble pressure method, coupled with an apparatus function (A(t)), enables universal surface age determination. For ionic surfactants like DTAB, data fitting to the Ward-Tordai equation identifies diffusion-controlled adsorption regimes. This approach revealed micellar dissociation rates (k− ≈ 10<sup>−3</sup> s<sup>−1</sup>) influencing dynamic surface tension .

Q. What strategies mitigate aggregation artifacts in affinity chromatography when using quaternary ammonium salts as ligands?

- Methodological Answer : To prevent nonspecific binding, optimize elution buffers with competing ions (e.g., Bis-Q for acetylcholine receptor purification) and include reductants (e.g., DTT) to stabilize free sulfhydryl groups. Studies on trimethylammonium-based affinity gels achieved 35% receptor recovery by minimizing oxidative aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.